4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate: is a complex organic compound with a fascinating structure. It belongs to the thiophene-based analogs, which have garnered interest due to their potential as biologically active compounds. Thiophenes are heterocyclic molecules containing a five-membered ring with sulfur as the heteroatom (C₄H₄S). These derivatives exhibit diverse properties and applications, making them essential in various fields.
Preparation Methods
Several synthetic routes lead to this compound:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as the sulfurizing agent.
Hinsberg Synthesis: Thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions, producing 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
The compound can undergo various reactions:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Halogenation or other substitution reactions can modify the compound. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogens (e.g., Br₂).
Scientific Research Applications
This compound finds applications in:
Medicine: Its pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Industry: Used as corrosion inhibitors and in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The precise mechanism remains context-dependent. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related thiophenes to highlight its uniqueness and explore potential synergies.
Properties
Molecular Formula |
C22H18FN3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H18FN3O5S/c1-30-18-11-14(4-9-17(18)31-22(29)19-3-2-10-32-19)12-25-26-20(27)13-24-21(28)15-5-7-16(23)8-6-15/h2-12H,13H2,1H3,(H,24,28)(H,26,27)/b25-12+ |
InChI Key |
QSOGRPXVEHWOHX-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.